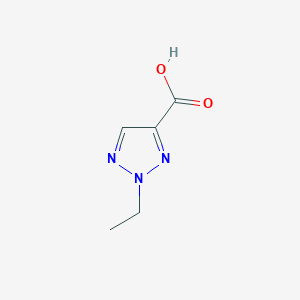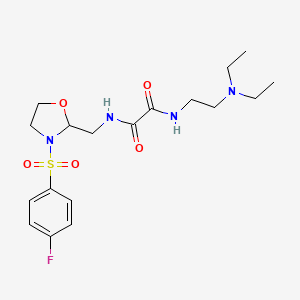![molecular formula C16H11F2N3O3 B3005174 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide CAS No. 1988915-22-5](/img/structure/B3005174.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic structure containing nitrogen atoms. The presence of the difluorobenzamide moiety adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the construction of the pyrrolo[3,4-b]pyridine core through cyclization reactions. For instance, the Fischer indole synthesis can be employed to form the indole intermediate, which is then further functionalized to introduce the difluorobenzamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as the use of methanesulfonic acid under reflux, can enhance the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: t-butyl hydroperoxide, manganese triflate catalyst.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
- Pyrrolopyrazine derivatives
Uniqueness
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide stands out due to its unique combination of a pyrrolo[3,4-b]pyridine core and a difluorobenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3/c17-11-4-3-9(8-12(11)18)14(22)20-6-7-21-15(23)10-2-1-5-19-13(10)16(21)24/h1-5,8H,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYPHLXTTVQQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC(=C(C=C3)F)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3005091.png)
![4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde](/img/structure/B3005092.png)
![3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride](/img/structure/B3005093.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)

![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)

![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/new.no-structure.jpg)


![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)
![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)

